N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-19(18-12-6-8-15-7-4-5-11-17(15)18)13-21-20(23)14-24-16-9-2-1-3-10-16/h1-12,19,22H,13-14H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHMDSKJMMCLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with 2-hydroxy-2-(naphthalen-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide group may produce an amine.
Scientific Research Applications
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
Functional Group Impact on Properties
Hydroxyethyl vs. Morpholinoethyl Substitution
- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: The morpholino ring introduces polarity and basicity, which may enhance solubility and interaction with biological targets.
Phenoxy vs. Naphthalenyloxy Substitution
- Naphthalenyloxy derivatives (e.g., compounds in and ) exhibit extended π-conjugation, which may improve binding to aromatic-rich biological targets (e.g., enzymes or DNA) .
Triazole vs. Amide Linkages
- Triazole-containing analogs (e.g., compound 6a) are synthesized via click chemistry, offering modularity and stability. Their rigid triazole rings may enhance metabolic resistance compared to traditional amides .
Biological Activity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Compound Overview
This compound is characterized by the presence of a naphthalene ring, a phenoxy group, and an acetamide moiety. Its molecular formula is with a CAS number of 1351630-61-9. The compound's synthesis typically involves the reaction of 2-phenoxyacetic acid with 2-hydroxy-2-(naphthalen-1-yl)ethylamine under specific conditions using coupling agents like DCC and catalysts such as DMAP.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It may modulate enzyme activities or receptor functions, leading to diverse pharmacological effects. The specific molecular targets remain under investigation, but there is evidence suggesting potential anti-inflammatory and anticancer properties .
Pharmacological Properties
- Anti-inflammatory Activity : Preliminary studies indicate that this compound may inhibit pathways associated with inflammation. For instance, it has been evaluated for its ability to inhibit the release of pro-inflammatory cytokines in vitro.
- Anticancer Potential : this compound has shown promise in various cancer models. Its efficacy was tested against different cancer cell lines, revealing cytotoxic effects comparable to established chemotherapeutic agents .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study assessing the anticancer properties of this compound, researchers utilized the HCT116 colorectal cancer cell line. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent in cancer treatment. Further exploration into its mechanism revealed that it induces apoptosis through mitochondrial pathways, thus warranting further investigation into its use as an anticancer drug .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the naphthalene and phenoxy groups can significantly influence its biological activity. For example, substituents on the phenoxy ring have been shown to enhance anti-inflammatory effects, while alterations in the naphthalene structure can affect cytotoxicity against cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenoxyacetamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, often involving amide bond formation between phenoxyacetic acid derivatives and amino alcohols. For example, coupling agents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) are critical for activating carboxylic acids, while temperature control (e.g., 0–25°C) and solvent selection (e.g., DMF or dichloromethane) influence reaction efficiency . Purification via recrystallization or chromatography is essential to achieve high purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm connectivity and stereochemistry, with key signals for the naphthalene protons (δ 7.2–8.3 ppm), hydroxyethyl group (δ 4.2–5.0 ppm), and acetamide carbonyl (δ ~165–170 ppm) .
- IR : Peaks at ~1670 cm (C=O stretch) and ~3300 cm (N–H/O–H stretch) validate functional groups .
- Mass Spectrometry : HRMS provides exact mass verification (e.g., [M+H] for CHNO: ~330.134) .
Q. How does the hydroxyethyl group in the structure influence the compound’s solubility and reactivity?
- Methodological Answer : The hydroxyethyl moiety enhances hydrophilicity, improving solubility in polar solvents like ethanol or DMSO. This group also participates in hydrogen bonding, affecting crystallization behavior and stability under varying pH conditions. Reactivity studies suggest it may undergo oxidation to ketones or serve as a site for derivatization (e.g., esterification) .
Advanced Research Questions
Q. What strategies can resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in crystallographic models (e.g., torsional angles or hydrogen bonding) can be addressed using software like SHELXL for refinement. High-resolution data (>1.0 Å) and twin analysis (via Hooft parameters) improve accuracy. For ambiguous electron density, iterative refinement with restraints on bond lengths/angles is recommended .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities. Key steps:
Prepare the ligand (optimize geometry at B3LYP/6-31G* level).
Define active sites using co-crystallized ligands (e.g., SARS-CoV-2 M in PDB: 6LU7).
Score interactions (e.g., ΔG binding < -7 kcal/mol suggests strong inhibition) .
- Validation via in vitro assays (e.g., IC determination) is critical to confirm predictions .
Q. What experimental designs mitigate challenges in synthesizing stereoisomers of this compound?
- Methodological Answer : Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. Asymmetric synthesis using chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation) ensures stereochemical control. Reaction monitoring via circular dichroism (CD) or polarimetry validates enantiopurity .
Q. How do structural modifications (e.g., replacing phenoxy with thiophenyl groups) alter the compound’s pharmacokinetic properties?
- Methodological Answer : Substituent effects are evaluated via:
- Lipophilicity : LogP measurements (shake-flask method) compare hydrophobicity.
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) quantify half-life (t).
- Permeability : Caco-2 cell monolayers predict intestinal absorption. Thiophenyl analogs often show enhanced membrane permeability but reduced metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
